N,N-Dietil-4-etinilanilina

Descripción general

Descripción

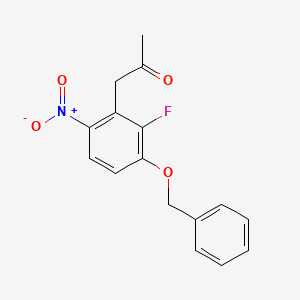

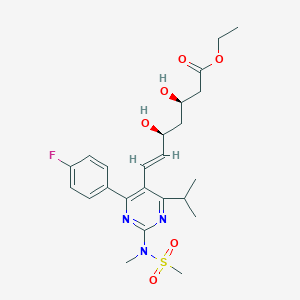

“N,N-Diethyl-4-ethynylaniline” is a chemical compound with the CAS Number: 41876-70-4 . It has a molecular weight of 173.26 and its IUPAC name is N,N-diethyl-4-ethynylaniline . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid or viscous liquid or liquid in its physical form .

Molecular Structure Analysis

The InChI code for “N,N-Diethyl-4-ethynylaniline” is1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 . The InChI key is CBCACOCJKPPSMS-UHFFFAOYSA-N . The Canonical SMILES representation is CCN(CC)C1=CC=C(C=C1)C#C . Physical And Chemical Properties Analysis

“N,N-Diethyl-4-ethynylaniline” has a molecular weight of 173.25 g/mol . It has a computed XLogP3 of 3.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The exact mass is 173.120449483 g/mol and the monoisotopic mass is also 173.120449483 g/mol . The topological polar surface area is 3.2 Ų . It has 13 heavy atoms and a formal charge of 0 . The complexity is computed to be 177 .Aplicaciones Científicas De Investigación

Síntesis orgánica

N,N-Dietil-4-etinilanilina: es un compuesto valioso en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo etinilo puede sufrir diversas reacciones de acoplamiento cruzado, lo que lo convierte en un bloque de construcción versátil para la síntesis de productos farmacéuticos, agroquímicos y otros compuestos orgánicos .

Ciencia de materiales

En la ciencia de materiales, This compound se utiliza para modificar las propiedades de los materiales. Por ejemplo, se puede incorporar en polímeros para mejorar su conductividad eléctrica o para crear nuevos materiales con propiedades ópticas específicas para su uso en electrónica y fotónica .

Cromatografía

Este compuesto juega un papel en la cromatografía como un estándar para calibrar instrumentos. Su estructura única permite su uso en el desarrollo de métodos cromatográficos para la separación y análisis de mezclas complejas .

Investigación analítica

This compound: se utiliza en la investigación analítica para estudiar los mecanismos de reacción y la cinética. Su reactividad con diversos agentes se puede monitorizar mediante técnicas como RMN, HPLC y LC-MS, lo que proporciona información sobre el comportamiento de compuestos similares en reacciones químicas .

Medicina

Si bien las aplicaciones directas en medicina no están ampliamente documentadas, compuestos como This compound se utilizan a menudo en la síntesis de agentes medicinales. Pueden servir como intermediarios en la creación de medicamentos que se dirigen a enfermedades específicas .

Química verde

En el campo de la química verde, This compound puede estar involucrada en el desarrollo de rutas sintéticas respetuosas con el medio ambiente. Su potencial para participar en reacciones en condiciones suaves se alinea con los principios de reducción del uso de sustancias peligrosas y el consumo de energía .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in surface plasmon photocatalytic reactions on metal surfaces . This suggests that it may interact with its targets through a catalytic process, leading to changes in the target molecules .

Biochemical Pathways

Given its involvement in surface plasmon photocatalytic reactions, it’s plausible that it may influence pathways related to these reactions .

Result of Action

Its involvement in surface plasmon photocatalytic reactions suggests that it may induce changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N-Diethyl-4-ethynylaniline. For instance, the compound’s storage temperature is recommended to be between 2-8°C in a dry environment . This suggests that temperature and humidity could potentially affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

N,N-Diethyl-4-ethynylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between N,N-Diethyl-4-ethynylaniline and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, N,N-Diethyl-4-ethynylaniline can interact with proteins such as albumin, which serves as a carrier protein in the bloodstream, facilitating the transport of the compound to different tissues .

Cellular Effects

N,N-Diethyl-4-ethynylaniline exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to a decrease in gene expression related to cell growth and division. Furthermore, N,N-Diethyl-4-ethynylaniline can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N,N-Diethyl-4-ethynylaniline involves its binding interactions with specific biomolecules. For instance, the compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation of the enzyme’s activity. This binding is facilitated by the ethynyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, N,N-Diethyl-4-ethynylaniline can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diethyl-4-ethynylaniline have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to N,N-Diethyl-4-ethynylaniline can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N,N-Diethyl-4-ethynylaniline vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which N,N-Diethyl-4-ethynylaniline exerts its desired biochemical effects without causing significant toxicity. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

N,N-Diethyl-4-ethynylaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of N,N-Diethyl-4-ethynylaniline is essential for elucidating its overall biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, N,N-Diethyl-4-ethynylaniline is transported and distributed through interactions with transporters and binding proteins. Albumin, a major carrier protein in the bloodstream, plays a key role in the transport of N,N-Diethyl-4-ethynylaniline to various tissues. Additionally, the compound can interact with specific transporters on the cell membrane, facilitating its uptake into cells. The distribution of N,N-Diethyl-4-ethynylaniline within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of N,N-Diethyl-4-ethynylaniline is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These targeting signals are often mediated by specific amino acid sequences or modifications that facilitate the localization of N,N-Diethyl-4-ethynylaniline to its site of action within the cell .

Propiedades

IUPAC Name |

N,N-diethyl-4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCACOCJKPPSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465720 | |

| Record name | 4'-Diethylaminophenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41876-70-4 | |

| Record name | 4'-Diethylaminophenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-4-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)